2-Fluoro-isonicotinoyl chloride
CAS No.: 65352-95-6
Cat. No.: VC2242738
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65352-95-6 |
---|---|
Molecular Formula | C6H3ClFNO |
Molecular Weight | 159.54 g/mol |
IUPAC Name | 2-fluoropyridine-4-carbonyl chloride |
Standard InChI | InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H |
Standard InChI Key | BWRHCKQYCOWAAV-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C(=O)Cl)F |
Canonical SMILES | C1=CN=C(C=C1C(=O)Cl)F |
Introduction
2-Fluoro-isonicotinoyl chloride is a specialized organic compound with the molecular formula C6H3ClFNO and a molecular weight of approximately 177.56 g/mol, although some sources list it as 159.54831 g/mol . This compound is characterized by the presence of a fluorine atom at the second position of the isonicotinoyl moiety, which enhances its reactivity compared to its non-fluorinated counterpart, isonicotinoyl chloride. The compound exists as a white to off-white solid and is known for its reactivity due to the acyl chloride functional group (-COCl), making it a valuable intermediate in organic synthesis.
Potential Applications
2-Fluoro-isonicotinoyl chloride's potential applications lie primarily in its use as a building block for synthesizing more complex organic molecules and pharmaceuticals. The presence of the acyl chloride group allows it to participate in various chemical reactions, such as nucleophilic acyl substitution, which is crucial for forming new carbon-nitrogen or carbon-oxygen bonds. This reactivity makes it particularly useful in targeted drug design and synthesis.
Structural Similarities and Comparisons
Several compounds share structural similarities with 2-fluoro-isonicotinoyl chloride, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isonicotinoyl Chloride | Acyl Chloride | Base compound without fluorine |
Nicotinoyl Chloride | Acyl Chloride | Lacks nitrogen substitution at position two |
3-Fluoro-Isonicotinic Acid | Carboxylic Acid | Contains a carboxylic acid functional group |
4-Fluoro-Isonicotinic Acid | Carboxylic Acid | Fluorine at position four changes reactivity |
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